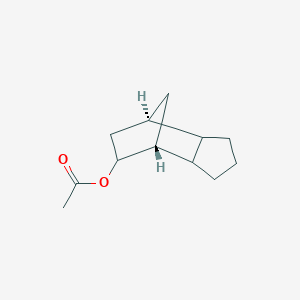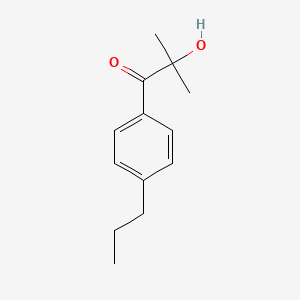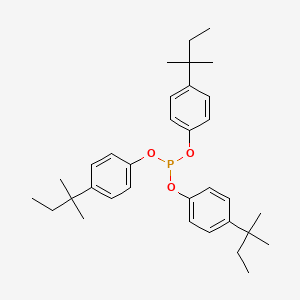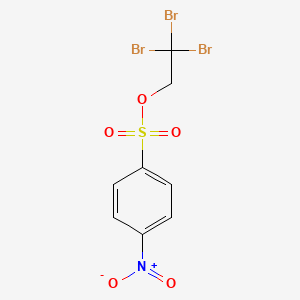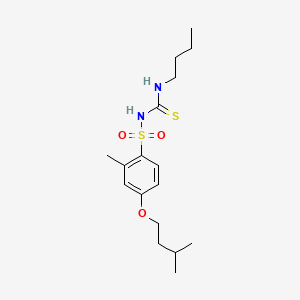
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkageThe final step often involves the attachment of the methylbutoxy group through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
作用機序
The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against certain pathogens .
類似化合物との比較
Similar Compounds
Benzenesulfonamide derivatives: These include compounds with different substituents on the aromatic ring or variations in the sulfonamide linkage.
Thiazole-based sulfonamides: Compounds that incorporate a thiazole ring, known for their biological activities.
Imidazole-based sulfonamides: These compounds contain an imidazole ring and are often used as enzyme inhibitors
Uniqueness
The uniqueness of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound for therapeutic research .
特性
CAS番号 |
69210-36-2 |
|---|---|
分子式 |
C17H28N2O3S2 |
分子量 |
372.6 g/mol |
IUPAC名 |
1-butyl-3-[2-methyl-4-(3-methylbutoxy)phenyl]sulfonylthiourea |
InChI |
InChI=1S/C17H28N2O3S2/c1-5-6-10-18-17(23)19-24(20,21)16-8-7-15(12-14(16)4)22-11-9-13(2)3/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,18,19,23) |
InChIキー |
MUOOVDAQVCQALH-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=S)NS(=O)(=O)C1=C(C=C(C=C1)OCCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


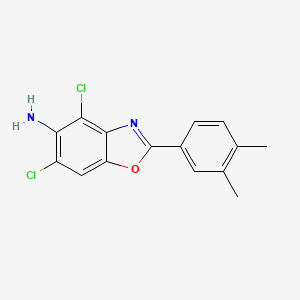
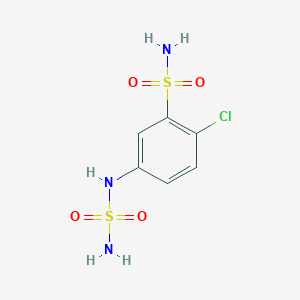
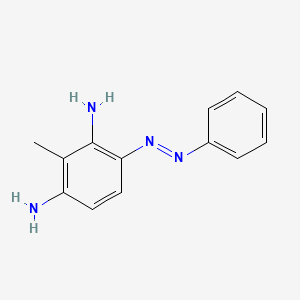

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
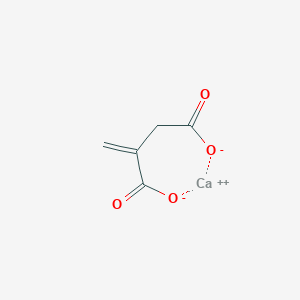

![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
